molecular formula C15H16N6O2S B14001048 4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid CAS No. 55583-62-5

4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid

Cat. No.: B14001048
CAS No.: 55583-62-5
M. Wt: 344.4 g/mol
InChI Key: HNPSZOBHJAJZJF-UHFFFAOYSA-N
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Description

4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid typically involves multiple steps. One common method includes the condensation of appropriate pteridine derivatives with benzoic acid derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The process may also include purification steps such as crystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dihydropteroic acid
  • Dihydropteroate
  • 2-[[4-[(2-Amino-4-Oxo-1H-Pteridin-6-Yl)Methyl]Amino]Benzoic Acid

Uniqueness

4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

55583-62-5

Molecular Formula

C15H16N6O2S

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid

InChI

InChI=1S/C15H16N6O2S/c1-21(10-4-2-8(3-5-10)14(22)23)7-9-6-17-12-11(18-9)13(24)20-15(16)19-12/h2-5H,6-7H2,1H3,(H,22,23)(H4,16,17,19,20,24)

InChI Key

HNPSZOBHJAJZJF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=C(NC1)NC(=NC2=S)N)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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